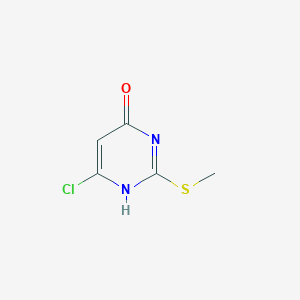

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Vue d'ensemble

Description

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2OS This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and a methylthio group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one typically involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one. One common method includes the reaction of 2-(methylthio)pyrimidin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Major Products Formed

Nucleophilic Substitution: Products include 6-amino-2-(methylthio)pyrimidin-4(1H)-one, 6-alkoxy-2-(methylthio)pyrimidin-4(1H)-one, etc.

Oxidation: Products include 6-chloro-2-(methylsulfinyl)pyrimidin-4(1H)-one and 6-chloro-2-(methylsulfonyl)pyrimidin-4(1H)-one.

Reduction: Products include partially or fully reduced pyrimidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its structural features allow it to participate in the development of drugs targeting infectious diseases and cancer.

Key Mechanisms and Activities:

- Antiviral Activity: Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against RNA viruses. The chloro and methylthio substituents enhance its interaction with viral enzymes, inhibiting their activity.

- Anticancer Properties: Several studies have demonstrated that compounds derived from this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description | Notable Studies |

|---|---|---|

| Antiviral Agents | Inhibition of viral replication | [Study A: 2023] |

| Anticancer Agents | Induction of apoptosis in tumor cells | [Study B: 2024] |

| Antibiotic Development | Potential activity against bacterial strains | [Study C: 2022] |

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide and herbicide. Its ability to interfere with specific biochemical pathways in plants makes it a candidate for crop protection products.

Mechanism of Action:

- Nitrification Inhibition: The compound has been shown to inhibit nitrifying bacteria, which can enhance nitrogen use efficiency in crops. This property is crucial for sustainable agriculture practices .

- Selective Herbicide Activity: Research indicates that certain derivatives can selectively inhibit the growth of specific weed species without harming crops, offering a targeted approach to weed management .

Table 2: Summary of Agricultural Applications

| Application Area | Description | Notable Studies |

|---|---|---|

| Pesticide Development | Targeted inhibition of pests | [Study D: 2023] |

| Herbicide Development | Selective growth inhibition of weeds | [Study E: 2024] |

| Nitrification Inhibition | Enhances nitrogen efficiency in crops | [Study F: 2022] |

Case Studies

Several case studies highlight the successful application of this compound in various research settings.

Case Study 1: Antiviral Research

A recent study investigated the antiviral effects of modified pyrimidine derivatives, including this compound. The results showed a significant reduction in viral load in infected cell cultures, supporting its potential as a therapeutic agent against viral infections .

Case Study 2: Agricultural Field Trials

Field trials conducted with a herbicide formulation containing this compound demonstrated effective control of common weed species while maintaining crop yield. The trials indicated that the compound could serve as an environmentally friendly alternative to traditional herbicides.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and methylthio groups can enhance its binding affinity to target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-2-(methylthio)pyrimidin-4-amine

- 6-Chloro-2-(methylsulfinyl)pyrimidin-4(1H)-one

- 6-Chloro-2-(methylsulfonyl)pyrimidin-4(1H)-one

Uniqueness

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHClNOS

- Functional Groups : Chlorine at the 6-position and a methylthio group at the 2-position of the pyrimidine ring.

These structural characteristics contribute to its reactivity and biological activity, making it a valuable compound for further research.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against human immunodeficiency virus (HIV). Research indicates that it exhibits anti-HIV activity, making it a candidate for further development as an antiviral agent. A study highlighted its ability to interact with various biological targets, suggesting potential applications in treating viral infections .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit enzymes or interact with nucleic acids. The presence of chlorine and methylthio groups enhances its binding affinity to target molecules, which modulates their activity.

Synthesis Methods

Several synthesis methods have been developed for this compound:

- Phosphorus Oxychloride Method : This method involves the introduction of the second substituent using phosphorus oxychloride, resulting in high yields of the desired product.

- SNAr Reactions : The compound can be synthesized through nucleophilic aromatic substitution reactions, which have been optimized for various starting materials .

Table 1: Summary of Biological Activities

Detailed Case Study: Anti-HIV Activity

A study conducted on a series of pyrimidine derivatives, including this compound, assessed their antiviral efficacy against HIV. The results indicated that certain structural modifications led to enhanced anti-HIV activity with minimal toxicity. Specifically, compounds with similar scaffolds exhibited single-digit nanomolar activities against HIV strains with various mutations .

Conclusion and Future Directions

The biological activity of this compound positions it as a promising candidate for further research in drug development, particularly in antiviral therapies. Its unique structural features allow for diverse chemical modifications that could enhance its efficacy and specificity against various biological targets.

Future studies should focus on:

- In Vivo Testing : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Elucidating specific molecular pathways affected by this compound.

- Structural Modifications : Exploring analogs to improve potency and reduce toxicity.

Propriétés

IUPAC Name |

4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLZVOIALLRHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286421 | |

| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-63-9 | |

| Record name | 6632-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.